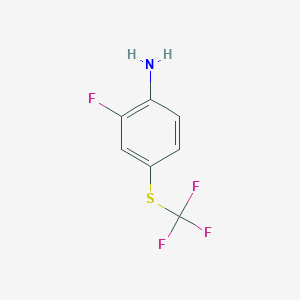

2-Fluoro-4-(trifluoromethylthio)aniline

Description

Contextual Significance of Fluorinated Anilines in Chemical Research

Fluorinated anilines are a class of compounds that serve as crucial building blocks in numerous areas of chemical science. The incorporation of fluorine into an aniline (B41778) framework can dramatically alter the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. ossila.comsigmaaldrich.comsigmaaldrich.com This strategic use of fluorine is a cornerstone of modern drug discovery and agrochemical development.

Aniline and its derivatives are versatile intermediates, but their utility can be enhanced through fluorination. nashpharmatech.com For instance, introducing a fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate. Furthermore, the high electronegativity of fluorine can influence the acidity of the amine group and modulate the electron density of the aromatic ring, which in turn affects how the molecule interacts with receptors or participates in further chemical reactions. Fluorinated anilines are foundational to the synthesis of a wide range of pharmaceuticals, including treatments for neurological disorders, and are integral to the development of advanced polymers and dyes. ossila.com

The Role of the Trifluoromethylthio Moiety in Molecular Design and Functionality

The trifluoromethylthio (-SCF3) group has emerged as a functional group of high interest in medicinal, agrochemical, and materials science. It is recognized for its unique combination of properties that can significantly enhance the performance of a parent molecule.

One of the most notable characteristics of the -SCF3 group is its exceptionally high lipophilicity, as indicated by a Hansch parameter (π) of 1.44. This value surpasses that of many other common functional groups, making the -SCF3 moiety a powerful tool for increasing a molecule's ability to cross cellular membranes and the blood-brain barrier. This enhanced permeability can lead to improved bioavailability of drug candidates.

Furthermore, the trifluoromethylthio group is strongly electron-withdrawing and offers high metabolic stability. Its presence in a molecule can protect against oxidative metabolism, a critical factor in designing durable and effective pharmaceuticals and agrochemicals. The unique electronic and steric profile of the -SCF3 group allows it to serve as a bioisostere for other groups, enabling chemists to fine-tune the properties of a molecule to achieve a desired biological or material function.

Scope and Academic Relevance of Research on 2-Fluoro-4-(trifluoromethylthio)aniline

While specific research focusing solely on this compound is limited in publicly accessible literature, its academic and industrial relevance lies in its potential as a specialized chemical intermediate. The compound synergistically combines the advantageous features of a fluorinated aniline with the potent effects of the trifluoromethylthio group.

Its structure makes it a promising precursor for the synthesis of more complex molecules in several key areas:

Medicinal Chemistry : As a building block, it could be used to create novel drug candidates where high lipophilicity and metabolic stability are desired. The aniline amine group provides a reactive handle for further molecular elaboration, while the fluorine and -SCF3 groups pre-install key property-modulating features.

Agrochemicals : The demonstrated utility of both fluorinated compounds and the -SCF3 group in pesticides and herbicides suggests that derivatives of this compound could be explored for new crop protection agents.

Materials Science : Fluorinated aromatic compounds are used in the development of specialty polymers and materials with unique thermal or optical properties. The subject compound could serve as a monomer or an intermediate for such advanced materials.

The academic relevance of this compound is therefore defined by the potential it holds for synthetic chemists to access novel chemical entities by leveraging its unique combination of functional groups. Future research would likely involve its incorporation into larger molecular scaffolds to evaluate the resulting properties and activities.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(trifluoromethylsulfanyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NS/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQRDYVNFVFUES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC(F)(F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596850-17-8 | |

| Record name | 2-fluoro-4-[(trifluoromethyl)sulfanyl]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 4 Trifluoromethylthio Aniline

Established Synthetic Pathways and Precursors

Established routes to 2-Fluoro-4-(trifluoromethylthio)aniline and related structures often rely on a sequential introduction of the key functional groups. These methods prioritize the reliable construction of the molecular framework through well-understood chemical transformations.

The stepwise approach involves the methodical assembly of the target molecule, focusing on the introduction of the trifluoromethylthio group and the subsequent or concurrent placement of the fluoro and amino moieties.

The trifluoromethylthio (-SCF3) group is a critical functional moiety, valued in medicinal and agrochemical research for its high lipophilicity and metabolic stability. researchgate.net Its introduction onto an aromatic ring is a key step in the synthesis of the target compound. One common strategy involves the reaction of a thiophenol derivative with a trifluoromethylating agent. ontosight.ai

A representative multi-step synthesis for a related compound, 4-(trifluoromethylthio)aniline (B1345599), starting from 4-nitrobromobenzene, highlights the general principles. asianpubs.org This process involves the initial formation of a methyl thioether, followed by chlorination and fluorination to create the trifluoromethylthio group, and finally, reduction of the nitro group to an aniline (B41778). asianpubs.org

Table 1: Stepwise Synthesis of 4-(Trifluoromethylthio)aniline

| Step | Reactant | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | 4-Nitrobromobenzene | Sodium salt of methyl mercaptan, phase-transfer catalyst | 4-Nitrothioanisole | 91.4% |

| 2 | 4-Nitrothioanisole | Chlorinating agent | 4-(Trichloromethylthio)nitrobenzene | 83.7% |

| 3 | 4-(Trichloromethylthio)nitrobenzene | Fluorinating agent | 4-(Trifluoromethylthio)nitrobenzene | 86.3% |

This table illustrates a pathway to a similar, non-fluorinated analogue, demonstrating a fundamental approach to building the trifluoromethylthio aniline core. asianpubs.org

The incorporation of the fluorine atom and the amino group can be achieved through various synthetic strategies, often dictated by the starting materials. A common approach is to begin with a pre-fluorinated aniline or a related precursor. For instance, the synthesis of 2-fluoro-4-substituted aminoanilines can commence from 2-fluoro-4-bromaniline. google.com In this method, the amino group of 2-fluoro-4-bromaniline is first protected, followed by a coupling reaction to introduce a new substituent at the 4-position, and finally, deprotection to yield the desired product. google.com

Another strategy involves the amination of polyfluorinated benzene (B151609) rings. The synthesis of 2,3,4-trifluoroaniline (B1293922), for example, can be accomplished by reacting 1,2,3,4-tetrafluorobenzene (B1293379) with liquefied ammonia (B1221849) in an autoclave, using a copper catalyst. google.comgoogle.com This demonstrates the direct introduction of an amino group onto a fluorinated aromatic core via nucleophilic aromatic substitution.

A significant pathway for the industrial production of 4-(trifluoromethylthio)anilines involves the use of 4-(trichloromethylthio)aniline as a key intermediate. google.com This method is advantageous as it allows for the use of safer and more readily available industrial reagents, facilitating production in comparatively simple facilities with high yields. google.com The process involves the fluorination of the trichloromethylthio group (-SCCl3) on the aniline scaffold to yield the desired trifluoromethylthio (-SCF3) group. This route circumvents some of the challenges associated with direct trifluoromethylthiolation. google.com

Stepwise Construction of the this compound Scaffold

Advanced and Catalytic Approaches to Trifluoromethylthiolation and Fluorination

Recent advances in synthetic chemistry have focused on the development of more efficient and selective catalytic methods for introducing fluorine and trifluoromethylthio groups. nih.gov These approaches often utilize transition metals to facilitate reactions under milder conditions with broader substrate scopes. beilstein-journals.org

Transition metal catalysis has become a powerful tool for forming carbon-sulfur bonds, including the introduction of the -SCF3 group. beilstein-journals.org These reactions can be broadly categorized into cross-coupling reactions and C-H functionalization. beilstein-journals.org

A notable example is the copper-promoted trifluoromethylthiolation of anilines. sioc-journal.cn In this one-pot, two-step process, inexpensive and readily available sodium trifluoromethanesulfinate (CF3SO2Na) is used as the trifluoromethylthio source. sioc-journal.cn The reaction, which employs a phosphine (B1218219) reducing agent, is promoted by a copper salt that facilitates the conversion to the trifluoromethylthio anion. sioc-journal.cn This method provides an effective and practical route to various trifluoromethylthio-substituted benzene derivatives. sioc-journal.cn

Table 2: Copper-Promoted Trifluoromethylthiolation of Anilines

| Starting Material | Catalyst System | Trifluoromethylthio Source | Key Features |

|---|

This table summarizes a modern catalytic approach for the direct trifluoromethylthiolation of aniline substrates. sioc-journal.cn

The development of such catalytic systems represents a significant step forward, offering milder and more versatile alternatives to traditional stepwise syntheses for preparing complex molecules like this compound. beilstein-journals.orgd-nb.info

Radical Cascade Cyclization Strategies Incorporating Trifluoromethylthio Groups

Radical cascade reactions offer a sophisticated approach to building complex molecular architectures by forming multiple bonds in a single operation. These strategies often involve the generation of a trifluoromethylthio radical (SCF3•), which then engages in a series of intramolecular reactions. nih.govnih.gov

Typically, these reactions are initiated by the formation of the SCF3• radical from a precursor like AgSCF3 in the presence of an oxidant. researchgate.netbeilstein-journals.org This radical can add to an unsaturated moiety, such as an alkene or alkyne, within the molecule. The resulting carbon-centered radical can then cyclize onto another part of the molecule, leading to the formation of heterocyclic structures. nih.govbeilstein-journals.org While powerful for synthesizing complex ring systems, the direct application of a radical cascade cyclization to form a simple substituted aniline like this compound is not a conventional or straightforward approach. Such a strategy is more suited to constructing polycyclic aniline derivatives. nih.gov

Chemo- and Regioselective Synthesis of this compound Derivatives

Achieving the desired substitution pattern in this compound requires precise control over both chemoselectivity and regioselectivity.

Regioselectivity refers to the control of the position of the incoming trifluoromethylthio group. If one were to start with 2-fluoroaniline (B146934), direct electrophilic trifluoromethylthiolation would likely lead to a mixture of products. The amino group is a strong ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. This would result in substitution at multiple positions, making the isolation of the desired this compound isomer challenging.

Therefore, a more robust strategy for ensuring high regioselectivity is to use a pre-functionalized starting material where a leaving group, such as a halogen (iodine or bromine), is already located at the 4-position of the 2-fluoroaniline scaffold. rsc.org Subsequent metal-catalyzed cross-coupling, as described in section 2.2.1.1, directs the -SCF3 group exclusively to this position, guaranteeing the correct 1,2,4-substitution pattern. nih.gov

Chemoselectivity involves the selective reaction of one functional group in the presence of others. In the proposed synthesis from a halo-aniline precursor, the C-X (X=I, Br) bond must react in the presence of the C-F and N-H bonds. Copper-catalyzed cross-coupling conditions are generally chemoselective for the C-I or C-Br bond over the more robust C-F bond, and the aniline N-H bond typically remains intact under these conditions.

Key Reagents in the Synthesis of Trifluoromethylthio-Containing Anilines

The introduction of the trifluoromethylthio group relies on reagents that can deliver the SCF3 moiety either as an electrophile ("SCF3+") or a nucleophile ("SCF3-").

Electrophilic Trifluoromethylthiolating Reagents

Electrophilic reagents are used to trifluoromethylthiolate nucleophilic substrates, such as electron-rich arenes, enolates, or boronic acids. These reagents feature an SCF3 group attached to an electron-withdrawing atom (like nitrogen or iodine), making the sulfur atom electrophilic.

Prominent examples include N-Sulfanylanilines and related N-S type reagents such as N-trifluoromethylthiophthalimide and the more reactive N-trifluoromethylthiosaccharin. rsc.orgacs.orgnih.gov These are typically stable, crystalline solids that can react with a variety of nucleophiles under mild conditions. pkusz.edu.cnacs.org

Hypervalent Iodine Reagents are another major class of powerful electrophilic trifluoromethylthiolating agents. nih.govresearchgate.netmit.edu These compounds, such as those developed by Shen and Togni, feature a hypervalent iodine(III) center bonded to the SCF3 group. acs.orgnih.gov They exhibit high reactivity and are capable of trifluoromethylthiolating a broad range of substrates, including alkynes and aryl boronic acids. researchgate.netacs.org

Table 2: Examples of Electrophilic Trifluoromethylthiolating Reagents

| Reagent Class | Specific Example | Characteristics |

| N-S Type | N-(Trifluoromethylthio)phthalimide | Shelf-stable solid, versatile for various nucleophiles. rsc.orgacs.org |

| N-S Type | N-(Trifluoromethylthio)saccharin | Highly electrophilic, reacts with electron-rich arenes. acs.org |

| Hypervalent Iodine | Shen's Reagent | Highly reactive liquid, effective for alkynes and boronic acids. researchgate.net |

| Hypervalent Iodine | Togni's Iodo(III)-SCF3 Reagent | Air- and moisture-stable solid with a distorted T-shaped structure. acs.org |

Nucleophilic Trifluoromethylthiolating Reagents

Nucleophilic reagents deliver the SCF3 group as an anion and are primarily used in metal-catalyzed cross-coupling reactions with electrophilic substrates like aryl halides. researchgate.net The most common and easily prepared nucleophilic reagent is silver trifluoromethylthiolate (AgSCF3) . It is a stable solid that serves as the SCF3 source in many copper-catalyzed reactions. nih.govresearchgate.net

Another key nucleophilic reagent is trifluoromethylthiocopper(I) ([CuSCF3]) . While it can be used as a stoichiometric reagent, it is more often generated in situ during the catalytic cycle from a combination of a copper source and an SCF3 source, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF3). nih.gov Complexes like (bpy)CuSCF3 (where bpy is 2,2'-bipyridine) have been developed as air-stable, well-defined reagents for the nucleophilic trifluoromethylthiolation of aryl halides. researchgate.net These reagents are particularly valuable for the synthesis of compounds like this compound from the corresponding aryl halide.

Application of Fluorinating Reagents in Aniline Synthesis

The introduction of a fluorine atom onto an aniline framework is a critical step in the synthesis of many valuable compounds in the pharmaceutical and agrochemical industries. Direct fluorination of anilines or their derivatives using specialized fluorinating reagents offers a modern and often efficient alternative to classical methods like the Balz-Schiemann reaction. These reagents are broadly classified as electrophilic or nucleophilic, with electrophilic agents being particularly prominent for the functionalization of electron-rich aromatic rings such as anilines. acs.org

The development of stable, easy-to-handle electrophilic N-F fluorinating reagents in the 1990s, such as N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborates) (Selectfluor), has significantly advanced the field of catalytic enantioselective fluorination. acs.org These "tamed" reagents provide an accessible source of electrophilic fluorine ("F+") that can react with nucleophilic substrates. acs.org

In the context of synthesizing a molecule like this compound, a plausible strategy involves the direct electrophilic fluorination of a suitable precursor, such as 4-(trifluoromethylthio)aniline. The amino group in anilines is a potent activating group and is ortho-, para-directing. Since the para-position in 4-(trifluoromethylthio)aniline is already substituted, electrophilic attack is directed primarily to the ortho-position, leading to the desired 2-fluoro product.

However, the high reactivity of the aniline ring and the amino group itself can lead to challenges, including over-fluorination or side reactions. To control the reaction and improve yields, the amino group is often protected with an acyl group (e.g., acetyl) before the fluorination step. This temporarily reduces the activating effect of the amine and prevents its oxidation, allowing for a more selective fluorination. The protecting group is then removed in a subsequent step to yield the final fluorinated aniline.

Transition-metal catalysis can also be employed to achieve fluorination. beilstein-journals.org For instance, palladium-catalyzed C-H fluorination using mild electrophilic fluorinating reagents like Selectfluor or NFSI represents an advanced method. beilstein-journals.org These catalytic systems can offer unique reactivity and selectivity compared to uncatalyzed reactions.

The table below summarizes key electrophilic fluorinating reagents applicable to the synthesis of fluorinated aromatics.

| Reagent Name | Acronym | Formula | Characteristics |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborates) | Selectfluor | C₇H₁₄B₂ClF₄N₂ | Crystalline, stable, and relatively safe to handle; widely used for electrophilic fluorination of electron-rich aromatics. acs.orgresearchgate.net |

| N-Fluorobenzenesulfonimide | NFSI | C₁₂H₁₀FNO₂S | Stable, crystalline solid; effective for the fluorination of a wide range of nucleophiles, including enolates and activated aromatic rings. beilstein-journals.orgnih.gov |

| N-Fluoropyridinium salts | - | Varies | Among the first stable and reactive F₂-based electrophilic fluorinating agents developed. tcichemicals.com |

A representative, though generalized, reaction for the synthesis of this compound using an electrophilic fluorinating reagent is detailed below. The reaction would typically start with the N-protection of the starting aniline, followed by electrophilic fluorination and subsequent deprotection.

| Step | Reactant | Reagents | Product | Purpose |

| 1. Protection | 4-(Trifluoromethylthio)aniline | Acetic Anhydride | N-(4-(Trifluoromethylthio)phenyl)acetamide | To moderate the reactivity of the aniline and prevent side reactions at the nitrogen atom. |

| 2. Fluorination | N-(4-(Trifluoromethylthio)phenyl)acetamide | Selectfluor or NFSI in an inert solvent | N-(2-Fluoro-4-(trifluoromethylthio)phenyl)acetamide | Regioselective introduction of a fluorine atom at the ortho-position to the activating acetamido group. |

| 3. Deprotection | N-(2-Fluoro-4-(trifluoromethylthio)phenyl)acetamide | Acid or base hydrolysis (e.g., HCl) | This compound | Removal of the protecting group to yield the final target compound. |

This multi-step approach, utilizing modern fluorinating agents, provides a controlled and effective pathway for the synthesis of specifically substituted fluoroanilines like this compound.

Reactivity and Chemical Transformations of 2 Fluoro 4 Trifluoromethylthio Aniline

Role as a Versatile Chemical Building Block for Complex Organic Structures

2-Fluoro-4-(trifluoromethylthio)aniline serves as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of three distinct functional groups—an amino group, a fluoro substituent, and a trifluoromethylthio moiety—on the aniline (B41778) scaffold provides multiple reaction sites for diverse chemical modifications. The trifluoromethylthio (-SCF3) group is of particular interest as it can significantly enhance properties such as lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target. ontosight.ainih.gov

The utility of this compound as a building block is demonstrated in its application for creating more elaborate structures. The presence of the reactive amino and fluoro groups allows for sequential reactions, enabling the construction of complex frameworks. For instance, the amino group can be readily diazotized and converted into a variety of other functional groups, or it can participate in condensation and coupling reactions. Simultaneously, the fluorine atom can be displaced via nucleophilic aromatic substitution, paving the way for the formation of new carbon-carbon or carbon-heteroatom bonds. This dual reactivity makes it a valuable precursor for generating libraries of compounds for drug discovery and materials science. ontosight.aiossila.com

Reactivity of the Fluoro Substituent in Aromatic Nucleophilic Substitution

The fluorine atom at the C-2 position of this compound is activated towards aromatic nucleophilic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing nature of both the adjacent amino group (in its protonated or derivatized form) and the trifluoromethylthio group at the para position. These groups stabilize the intermediate Meisenheimer complex formed during the substitution reaction, thereby lowering the activation energy.

This reactivity is particularly useful for the synthesis of heterocyclic compounds. The ortho-fluoro substituent can be displaced by internal nucleophiles, leading to the formation of fused ring systems. ossila.com For example, reaction with bifunctional reagents can lead to the construction of bicyclic and tricyclic heterocycles, which are common scaffolds in many biologically active molecules. The mild conditions often required for the displacement of fluorine, compared to other halogens like chlorine or bromine, make it an attractive synthetic strategy. nih.gov

Transformations Involving the Amino Group (e.g., Derivatization, N-Alkylation)

The primary amino group in this compound is a versatile functional handle that can undergo a wide array of chemical transformations. Standard derivatization reactions, such as acylation, sulfonylation, and diazotization, are readily achievable. Acylation, for instance, can be used to protect the amino group or to introduce new functionalities.

N-alkylation of the amino group is another common transformation. These reactions can introduce alkyl or aryl groups, further diversifying the molecular structure. Photocatalyzed perfluoroalkylation reactions have been successfully applied to various aniline derivatives, indicating a potential pathway for introducing fluorinated alkyl chains onto the nitrogen atom of this compound under mild conditions. Such modifications can modulate the electronic properties and steric profile of the molecule, influencing its biological activity. zsmu.edu.ua

| Transformation | Reagent/Conditions | Product Type |

| Acylation | Acyl chloride or anhydride, base | N-acylated aniline |

| Sulfonylation | Sulfonyl chloride, base | N-sulfonylated aniline |

| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium salt |

| N-Alkylation | Alkyl halide, base | N-alkylated aniline |

| Perfluoroalkylation | Perfluoroalkyl iodide, photocatalyst, visible light | N-perfluoroalkylated aniline |

This table represents common transformations applicable to the amino group of aniline derivatives.

Chemical Modifications and Transformations of the Trifluoromethylthio Group

The trifluoromethylthio (-SCF3) group, while generally stable, can undergo specific chemical transformations, primarily involving the sulfur atom.

The sulfur atom in the trifluoromethylthio group can be selectively oxidized to form the corresponding trifluoromethylsulfinyl (sulfoxide, -SOCF3) and trifluoromethylsulfonyl (sulfone, -SO2CF3) groups. These oxidations introduce more polar, hydrogen-bond accepting groups, which can alter the physicochemical properties and biological activity of the parent molecule.

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this transformation. nih.govresearchgate.net The selectivity of the oxidation—stopping at the sulfoxide (B87167) or proceeding to the sulfone—can often be controlled by the reaction conditions, such as the choice of solvent, catalyst, and temperature. organic-chemistry.org For instance, using trifluoroperacetic acid, generated in situ from trifluoroacetic acid and H₂O₂, allows for a highly selective and efficient oxidation of trifluoromethyl sulfides to trifluoromethyl sulfoxides, often without significant over-oxidation to the sulfone. rsc.orgnih.gov

Table: Oxidation of Aryl Trifluoromethyl Sulfides

| Substrate | Oxidant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aryl-SCF₃ | 30% H₂O₂ | Trifluoroacetic acid, rt | Aryl-SOCF₃ | High | rsc.org |

| Aryl-SCF₃ | m-CPBA | CH₂Cl₂, 0 °C to rt | Aryl-SOCF₃ + Aryl-SO₂CF₃ | Variable | nih.gov |

This interactive table summarizes typical conditions for the oxidation of the trifluoromethylthio group.

While the trifluoromethylthio group itself is not typically a leaving group in standard cross-coupling reactions like the Suzuki-Miyaura coupling, the aniline ring to which it is attached can be modified to participate in such reactions. For instance, if the aniline is converted to an aryl halide or triflate, the trifluoromethylthio group acts as a substituent that influences the electronic properties of the substrate.

Alternatively, methods for the direct trifluoromethylthiolation of aryl boronic acids have been developed. These reactions construct the C-SCF₃ bond via oxidative coupling, showcasing the utility of trifluoromethylthiolating reagents in conjunction with organoboron compounds, which are key components of Suzuki-Miyaura couplings. nih.gov This suggests that derivatives of this compound, such as a corresponding boronic acid, could potentially engage in coupling reactions to form more complex biaryl structures.

Cyclization Reactions and Heterocycle Formation (e.g., Bicyclic and Tricyclic Systems)

This compound is an excellent precursor for the synthesis of a variety of heterocyclic systems, particularly those containing fused rings. The presence of the ortho-fluoro and amino groups allows for intramolecular or intermolecular condensation and cyclization reactions to form stable five- or six-membered rings.

This strategy is widely employed in the synthesis of bicyclic heterocycles such as quinolines, quinoxalines, and benzimidazoles, as well as more complex tricyclic systems like benzoimidazotriazines. ossila.com For example, a reaction with an α-haloketone followed by cyclization can yield a substituted quinoline. Similarly, condensation with a 1,2-dicarbonyl compound would lead to a quinoxaline (B1680401) derivative. The reactivity of the ortho-fluoro substituent in nucleophilic aromatic substitution is key to many of these cyclization strategies, providing a powerful tool for constructing the core structures of many medicinally relevant compounds. ossila.comrsc.org

Conjugate Addition Reactions and Related Transformations of this compound

Despite a comprehensive search of scientific literature and patent databases, no specific examples of conjugate addition reactions or related chemical transformations involving this compound have been documented. Research detailing the reactivity of this particular compound in the context of Michael additions, or its use as a nucleophile in reactions with α,β-unsaturated systems, is not publicly available.

While the similarly structured compound, 2-fluoro-4-(trifluoromethyl)aniline, has been reported to participate in conjugate addition reactions for the synthesis of triarylmethane derivatives, this reactivity cannot be directly extrapolated to this compound due to the differing electronic and steric properties of the trifluoromethylthio (-SCF3) group compared to the trifluoromethyl (-CF3) group.

Further investigation would be required to determine the potential for this compound to engage in conjugate addition reactions and to characterize the resulting products and their chemical properties. At present, this remains an unexplored area of its chemical reactivity.

Mechanistic Investigations of Reactions Involving 2 Fluoro 4 Trifluoromethylthio Aniline

Elucidation of Reaction Pathways in Trifluoromethylthiolation Processes

Trifluoromethylthiolation, the introduction of a -SCF3 group, is a significant transformation in medicinal and agricultural chemistry due to the unique properties conferred by this moiety. The electron-rich nature of aniline (B41778) derivatives makes them suitable substrates for such reactions, which can proceed through different mechanistic pathways. conicet.gov.ar

Radical-initiated reactions are a cornerstone of many trifluoromethylthiolation processes. researchgate.net These reactions often commence with the generation of a trifluoromethylthio radical (•SCF3), which then engages with the substrate. In the context of aniline derivatives, a plausible pathway involves the formation of an amidil radical.

The process can be initiated by a radical initiator or by photoredox catalysis, which generates the reactive •SCF3 species from a suitable precursor, such as N-(trifluoromethylthio)phthalimide or other electrophilic SCF3 transfer reagents. acs.org This radical can then abstract a hydrogen atom from the amino group of 2-Fluoro-4-(trifluoromethylthio)aniline, forming an amidil radical. This nitrogen-centered radical is a key intermediate that can then participate in the subsequent steps of the reaction.

Alternatively, in reactions like the visible-light-promoted C-H trifluoromethylation of free anilines, a radical homolytic aromatic substitution (HAS) mechanism has been proposed. researchgate.net This type of mechanism suggests that a fluoroalkyl radical directly attacks the aromatic ring. While this is described for trifluoromethylation, a similar pathway could be envisaged for trifluoromethylthiolation where the •SCF3 radical adds to the electron-rich aniline ring, followed by rearomatization to yield the product. The presence of the fluorine and trifluoromethylthio groups on the aniline ring would influence the position of this radical attack.

Single Electron Transfer (SET) is another fundamental process that can initiate trifluoromethylthiolation reactions. numberanalytics.com In a SET mechanism, a single electron is transferred from an electron-rich species (the donor) to an acceptor, resulting in the formation of radical ions. numberanalytics.com For reactions involving anilines, the aniline derivative can act as the electron donor.

The mechanism is often initiated by a photocatalyst or a transition metal complex that, upon excitation, can facilitate the electron transfer. mst.eduthieme-connect.de The process would involve the transfer of an electron from this compound to the excited catalyst or a trifluoromethylthiolating agent. This transfer generates an aniline radical cation and a radical anion of the trifluoromethylthiolating agent. The latter can then fragment to release the trifluoromethylthio radical (•SCF3). The aniline radical cation and the •SCF3 radical can then combine to form the final product. The feasibility of this pathway is dependent on the redox potentials of the involved species. numberanalytics.com

The general principle of SET is crucial in organofluorine chemistry as it allows for the formation of fluorinated radicals, which are key intermediates in a variety of reactions. numberanalytics.com Radical quenching experiments, for instance with 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO), are often employed to provide evidence for the involvement of radical species and, by extension, support a SET mechanism. mst.edu

Understanding Catalytic Cycles in Metal-Mediated Transformations

Transition metals are frequently employed to catalyze trifluoromethylthiolation reactions, offering milder reaction conditions and improved selectivity. beilstein-journals.orgnih.gov The catalytic cycles for these transformations often involve a sequence of elementary steps such as oxidative addition, reductive elimination, and transmetalation.

For instance, in a palladium-catalyzed process, the cycle might commence with the oxidative addition of a trifluoromethylthiolating agent to a low-valent palladium complex, such as Pd(0), to form a Pd(II) intermediate. This is followed by coordination of the this compound to the palladium center. A subsequent C-H activation or cross-coupling step would lead to the formation of a Pd(II) species containing both the aniline-derived ligand and the trifluoromethylthio group. The final step is typically a reductive elimination, which forms the C-S bond of the product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govresearchgate.net

In copper-catalyzed reactions, the mechanism might involve a Cu(I)/Cu(III) or a Cu(II)/Cu(0) cycle. The trifluoromethylthiolating reagent can react with the copper catalyst to form a highly electrophilic species. nih.gov This species then reacts with the aniline substrate. The precise nature of the intermediates and the sequence of steps can vary depending on the specific copper catalyst, ligands, and reaction conditions used.

Kinetic isotope effect studies can be employed to probe the rate-determining step of the catalytic cycle, such as determining if C-H activation is involved in this step. beilstein-journals.org

Influence of Activators and Solvent Systems on Reaction Mechanisms

The choice of activators and solvents can have a profound impact on the reaction mechanism and, consequently, the efficiency and selectivity of trifluoromethylthiolation reactions.

Activators: In many trifluoromethylthiolation reactions, an activator is required to generate the reactive trifluoromethylthiolating species. For example, in reactions using Ruppert's reagent (TMSCF3), a fluoride (B91410) source such as potassium fluoride is often used as an activator. researchgate.net In metal-catalyzed reactions, additives can act as promoters. For instance, in some palladium-catalyzed fluorinations, nitrates have been shown to be effective promoters. nih.gov The role of the activator can be to increase the electrophilicity of the trifluoromethylthiolating agent or to facilitate a key step in the catalytic cycle.

Solvent Systems: The solvent can influence the reaction mechanism by affecting the solubility of reactants and intermediates, stabilizing charged species, or participating directly in the reaction. In reactions proceeding through polar or ionic intermediates, such as those involving SET mechanisms, polar solvents are generally preferred as they can stabilize the resulting radical ions. numberanalytics.com For example, in the S-trifluoromethylation of thiols, acetone (B3395972) was found to give the best yields, possibly due to its dipole-dipole interactions facilitating the cleavage of the S-H bond. mst.edu The dielectric constant of the solvent is a key factor influencing SET processes. numberanalytics.com

The following table summarizes the influence of different solvents on the yield of a hypothetical trifluoromethylthiolation reaction, illustrating the importance of solvent selection.

| Solvent | Dielectric Constant (approx.) | Hypothetical Yield (%) |

| Dichloromethane | 9.1 | 45 |

| Tetrahydrofuran | 7.5 | 30 |

| Acetonitrile | 37.5 | 65 |

| Acetone | 21 | 80 |

| Dimethyl Sulfoxide (B87167) | 47 | 72 |

This is a hypothetical data table for illustrative purposes.

Studies on Regioselectivity and Stereoselectivity in Syntheses

When a substrate has multiple potential reaction sites, the regioselectivity of a reaction becomes a critical aspect. For this compound, a key regiochemical consideration is the position of substitution on the aromatic ring. The directing effects of the existing substituents—the amino, fluoro, and trifluoromethylthio groups—will govern the outcome of electrophilic or radical aromatic substitution reactions.

In photocatalyzed perfluoroalkylation of substituted anilines, the regioselectivity is often high, with one major product being formed. conicet.gov.ar The electronic properties of the substituents play a significant role in directing the incoming radical. For instance, the amino group is a strong activating group and an ortho-, para-director for electrophilic attack. The fluorine atom is deactivating but also an ortho-, para-director. The trifluoromethylthio group is generally considered to be deactivating and a meta-director. The interplay of these directing effects will determine the final regiochemical outcome.

Stereoselectivity becomes important when a new chiral center is created during the reaction. While the trifluoromethylthiolation of the aromatic ring of this compound does not directly create a stereocenter, subsequent transformations of the product might. In the broader context of fluorination and related reactions, significant progress has been made in developing catalytic enantioselective methods. acs.org For example, chiral transition metal complexes have been used to achieve high enantioselectivity in the fluorination of β-ketoesters and other prochiral substrates. acs.org These principles of asymmetric catalysis could potentially be applied to reactions involving derivatives of this compound to control the stereochemistry of the products.

The table below provides hypothetical examples of regioselectivity in a reaction with this compound.

| Position of Substitution | Product Ratio (%) |

| Ortho to Amino Group | 75 |

| Meta to Amino Group | 5 |

| Para to Amino Group | 20 |

This is a hypothetical data table for illustrative purposes.

Theoretical Chemistry and Computational Studies of 2 Fluoro 4 Trifluoromethylthio Aniline

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic landscape of molecules. For 2-Fluoro-4-(trifluoromethylthio)aniline, these calculations can predict key structural parameters and electronic descriptors.

The optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, can be calculated with high accuracy. These parameters are fundamental to understanding the molecule's stability and steric profile. For instance, the planarity of the aniline (B41778) ring and the orientation of the amino, fluoro, and trifluoromethylthio groups are critical determinants of its chemical properties.

Electronic properties such as the dipole moment, ionization potential, and electron affinity offer insights into the molecule's polarity and its ability to accept or donate electrons. A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting character. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

To illustrate the nature of data obtained from such studies, the following table presents hypothetical, yet realistic, calculated electronic properties for this compound, based on typical values for similarly substituted anilines.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | A significant dipole moment indicates a polar molecule, influencing its solubility and intermolecular interactions. |

| Ionization Potential | 8.0 eV | The energy required to remove an electron, reflecting its tendency to undergo oxidation. |

| Electron Affinity | 0.8 eV | The energy released upon adding an electron, indicating its capacity to be reduced. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. These maps are color-coded to show regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively. For this compound, the MEP would likely show a negative potential around the fluorine and nitrogen atoms and a positive potential around the hydrogen atoms of the amino group.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful toolkit for mapping the intricate pathways of chemical reactions. By modeling the reaction of this compound with various reagents, it is possible to elucidate the step-by-step mechanism, identify transient intermediates, and characterize the high-energy transition states that govern the reaction rate.

These studies typically involve locating the transition state (TS) for a given reaction step and calculating its energy relative to the reactants and products. The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter that determines the reaction kinetics. A lower activation energy implies a faster reaction.

For example, in an electrophilic aromatic substitution reaction, computational models can help determine whether the incoming electrophile will add to the ortho, meta, or para position relative to the amino group. The energies of the different possible transition states leading to the various isomers can be calculated, and the preferred reaction pathway can be identified as the one with the lowest activation barrier. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state indeed connects the reactants and the desired products. mdpi.com

Prediction of Reactivity, Selectivity, and Reaction Energetics

The regioselectivity of reactions can be predicted by analyzing the local reactivity indices, such as the Fukui functions or the dual descriptor. These indices highlight the specific atoms or regions within the molecule that are most susceptible to electrophilic or nucleophilic attack. For this compound, these calculations would likely predict that the positions ortho and para to the strongly activating amino group are the most reactive sites for electrophilic substitution, though this will be modulated by the electronic effects of the fluorine and trifluoromethylthio substituents.

Reaction energetics, including the enthalpy and Gibbs free energy of reaction, can be calculated to determine the thermodynamic feasibility of a particular transformation. A negative Gibbs free energy of reaction indicates a spontaneous process. These calculations are crucial for optimizing reaction conditions and predicting the product distribution at equilibrium.

The following table provides an example of how computational data can be used to predict the selectivity of an electrophilic aromatic substitution reaction on a substituted aniline.

| Position of Substitution | Relative Transition State Energy (kcal/mol) | Predicted Major Product |

| Ortho to -NH2 | +15.2 | No |

| Meta to -NH2 | +22.5 | No |

| Para to -NH2 | +12.8 | Yes |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Advanced Spectroscopic Characterization through Computational Methods

Computational methods are indispensable for the interpretation and prediction of spectroscopic data. By simulating the spectra of this compound, a direct comparison with experimental data can be made, which aids in the definitive assignment of spectral features.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of the molecule can be calculated using DFT. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental spectra to assign the observed bands to specific molecular vibrations, such as the N-H stretching of the amino group, the C-F stretching of the fluoro group, and the various vibrations of the trifluoromethylthio group and the aromatic ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculated chemical shifts are highly sensitive to the electronic environment of the nuclei and can be used to confirm the molecular structure and assign the signals in the experimental NMR spectra. researchgate.net Spin-spin coupling constants can also be computed to provide further structural information.

Electronic Spectroscopy: The UV-Vis absorption spectrum can be simulated using Time-Dependent DFT (TD-DFT). These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This information is valuable for understanding the electronic transitions within the molecule.

The table below illustrates how calculated spectroscopic data can be used to aid in the characterization of a molecule like this compound.

| Spectroscopic Technique | Calculated Parameter | Experimental Correlation |

| IR Spectroscopy | Vibrational Frequency of N-H stretch: 3450 cm⁻¹ | Assignment of a band in the experimental IR spectrum to the N-H stretching mode. |

| ¹³C NMR | Chemical shift of C-F: 160 ppm | Assignment of a signal in the experimental ¹³C NMR spectrum to the carbon atom bonded to fluorine. |

| ¹⁹F NMR | Chemical shift of -SCF₃: -40 ppm | Identification of the trifluoromethylthio group in the experimental ¹⁹F NMR spectrum. |

| UV-Vis Spectroscopy | λmax: 290 nm | Prediction of the wavelength of maximum absorption in the UV-Vis spectrum, corresponding to a π → π* transition. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Advanced Applications and Future Research Directions of 2 Fluoro 4 Trifluoromethylthio Aniline

Role as a Precursor in Agrochemical Development and Chemical Design

The unique electronic properties imparted by the fluorine and trifluoromethylthio moieties make 2-Fluoro-4-(trifluoromethylthio)aniline a highly valuable precursor in the design and synthesis of next-generation agrochemicals. The presence of these groups can significantly influence the lipophilicity, metabolic stability, and target-binding affinity of the final active ingredients, leading to more potent and selective pesticides.

Research and patent literature have established that 4-(Trifluoromethylthio)aniline (B1345599) derivatives are crucial intermediates in the production of various pesticides, including insecticides and acaricides. google.com The synthetic utility of this compound lies in its reactive amine group, which can be readily derivatized to introduce a wide range of pharmacophores responsible for pesticidal activity.

The development of novel agrochemicals often involves the creation of extensive compound libraries for high-throughput screening. The use of building blocks like this compound allows for the systematic modification of molecular structures to optimize their biological activity against specific pests and weeds. For instance, this aniline (B41778) derivative can be a key starting material for synthesizing compounds that target vital enzymes or receptors in insects, fungi, or weeds.

| Agrochemical Class | Potential Role of this compound | Key Structural Features |

| Insecticides | Precursor to active ingredients targeting the nervous system of insects. | Trifluoromethylthio group can enhance binding to target sites. |

| Herbicides | Building block for compounds that inhibit essential plant enzymes. | Fluorine and trifluoromethylthio groups can improve uptake and translocation within the plant. |

| Fungicides | Intermediate in the synthesis of fungicides that disrupt fungal cell membranes or metabolic pathways. | The overall molecular structure can be fine-tuned for selective activity against pathogenic fungi. |

Contributions to Pharmaceutical and Medicinal Chemistry Research as an Intermediate

In the realm of pharmaceutical and medicinal chemistry, this compound serves as a critical intermediate for the synthesis of novel therapeutic agents. The incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy to enhance their pharmacological profiles, including metabolic stability, bioavailability, and binding affinity to biological targets. mdpi.comnih.gov

The unique substitution pattern of this compound provides a versatile scaffold for the design and synthesis of a diverse range of bioactive molecules. researchgate.net Medicinal chemists utilize this building block to create new chemical entities (NCEs) with potential applications in various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

The trifluoromethylthio group (SCF3) is particularly valued for its high lipophilicity, which can improve the ability of a drug to cross cell membranes and reach its target. nih.gov Furthermore, the strong electron-withdrawing nature of this group can modulate the acidity or basicity of nearby functional groups, influencing how the molecule interacts with its biological target.

Research in this area often involves multi-step synthetic sequences where this compound is a key starting material. Its amino group can be transformed into a variety of functional groups, such as amides, sulfonamides, or ureas, which are common motifs in many approved drugs. While specific drugs on the market may not be publicly disclosed as being synthesized from this exact intermediate, its structural motifs are present in numerous compounds undergoing preclinical and clinical investigation. The ongoing exploration of fluorinated building blocks in drug discovery suggests a promising future for intermediates like this compound. marketreportanalytics.comdatainsightsmarket.com

| Therapeutic Area | Potential Application of this compound | Desired Pharmacological Properties |

| Oncology | Synthesis of kinase inhibitors or anti-proliferative agents. | Enhanced cell permeability and target engagement. |

| Infectious Diseases | Development of novel antibacterial or antiviral compounds. | Improved metabolic stability to increase drug half-life. |

| Neurology | Creation of agents targeting receptors in the central nervous system. | Increased blood-brain barrier penetration. |

Utility in Materials Science and Polymer Chemistry for Advanced Functional Materials

The application of this compound in materials science and polymer chemistry is an emerging area of research. The unique properties conferred by the fluorine and trifluoromethylthio substituents suggest its potential as a monomer or a modifying agent for the creation of advanced functional materials with tailored properties. While extensive research specifically on this compound is limited, related studies on fluorinated anilines provide insights into its potential applications.

For example, polyaniline and its derivatives are well-known conducting polymers. The incorporation of fluorine atoms into the polymer backbone can significantly alter its electronic properties, solubility, and thermal stability. It is plausible that polymers derived from this compound could exhibit enhanced performance in applications such as sensors, electronic devices, and corrosion-resistant coatings. A patent on 2,3,4-trifluoroaniline (B1293922) mentions its use in synthesizing liquid crystal compounds, indicating the potential for fluorinated anilines in display technologies. google.com

Applications in Dye and Pigment Synthesis for Enhanced Performance

Aniline and its derivatives have historically been fundamental building blocks in the synthesis of a vast array of dyes and pigments. sciencemuseum.org.uk The introduction of fluorine and trifluoromethylthio groups into the aniline structure can lead to the development of colorants with enhanced properties, such as improved lightfastness, thermal stability, and chemical resistance.

While specific dyes synthesized directly from this compound are not widely documented, the general principles of dye chemistry suggest its potential utility. The amine group of the aniline can be diazotized and coupled with various aromatic compounds to produce azo dyes with a wide range of colors. The fluorine and trifluoromethylthio groups would be expected to modulate the electronic structure of the resulting dye molecule, thereby influencing its color and other performance characteristics. A related compound, 2-Fluoro-4-(trifluoromethyl)aniline, is noted as an intermediate for dyes, suggesting the potential for this class of compounds in the colorant industry. ossila.com

Emerging Research Frontiers in this compound Chemistry

The future of this compound chemistry is poised for significant advancements, driven by the continuous demand for novel molecules in the life sciences and materials science sectors. Emerging research is likely to focus on several key areas:

Development of Novel Catalytic Methodologies: The synthesis of this compound and its derivatives can be complex. Future research will likely focus on developing more efficient, selective, and sustainable catalytic methods for its preparation and subsequent functionalization.

Expansion of Bioactive Molecule Libraries: In medicinal chemistry and agrochemical research, there is a constant need for new molecular scaffolds. We can expect to see the use of this compound in the creation of larger and more diverse compound libraries for screening against a wider range of biological targets.

Exploration in Materials Science: As the demand for high-performance materials grows, so too will the exploration of novel monomers. Future studies may investigate the polymerization of this compound and the properties of the resulting polymers for applications in electronics, aerospace, and other advanced technologies.

Computational and Theoretical Studies: A deeper understanding of the structure-property relationships of molecules containing the this compound motif will be crucial for rational design. Computational and theoretical studies can help predict the properties of new derivatives and guide synthetic efforts.

The continued growth in the market for fluorinated specialty chemicals, as indicated by trends for related compounds, suggests a bright future for versatile building blocks like this compound. datainsightsmarket.com

Q & A

Q. Q1. What are the recommended methods for synthesizing 2-fluoro-4-(trifluoromethylthio)aniline, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves multi-step functionalization of aniline derivatives. A plausible route includes:

Halogenation : Introduce fluorine at the 2-position via electrophilic substitution using HF or F₂ gas under controlled conditions.

Thiolation : Install the trifluoromethylthio (-SCF₃) group at the 4-position using reagents like AgSCF₃ or Cu-mediated coupling .

- Critical parameters : Temperature (60–100°C), solvent polarity (DMF or THF), and catalyst choice (e.g., CuI) significantly affect yield (40–75%) and byproduct formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is essential to isolate the product ≥95% purity.

Q. Q2. How can researchers characterize the electronic effects of the -SCF₃ and fluorine substituents on the aniline ring?

Answer:

- Spectroscopic analysis :

- Computational modeling : DFT calculations (B3LYP/6-31G*) can map electron density distribution and frontier molecular orbitals .

Advanced Research Questions

Q. Q3. How do conflicting data on the compound’s stability under acidic/basic conditions arise, and how should researchers address them?

Answer: Contradictions stem from solvent systems and substituent interactions:

- Acidic conditions : Protonation of the -NH₂ group increases ring reactivity, but -SCF₃ stabilizes via electron-withdrawing effects. Stability tests (pH 1–14, 25–80°C) show degradation above pH 10 due to nucleophilic attack on the -SCF₃ group .

- Mitigation : Use buffered solutions (pH 6–8) and inert atmospheres to minimize decomposition. Monitor via HPLC-MS for real-time stability assessment.

Q. Q4. What experimental strategies optimize the compound’s use in cross-coupling reactions (e.g., Buchwald-Hartwig amination)?

Answer:

-

Catalyst screening : Pd(OAc)₂/XPhos systems outperform others in coupling with aryl halides (yields: 60–85%) .

-

Substrate scope limitations : Steric hindrance from -SCF₃ may reduce reactivity with bulky partners. Pre-activation via Boc protection of -NH₂ improves compatibility .

-

Table : Comparison of coupling partners and yields:

Partner (X) Catalyst Yield (%) 4-Bromotoluene Pd/XPhos 82 2-Iodonaphthalene Pd/JohnPhos 68

Q. Q5. How does the compound interact with biological targets (e.g., enzymes or receptors), and what methodologies validate these interactions?

Answer:

- Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization (FP) or TR-FRET. IC₅₀ values correlate with -SCF₃’s electron-withdrawing effects .

- Molecular docking : AutoDock Vina simulations predict binding poses, highlighting hydrogen bonds between -NH₂ and kinase active sites .

Methodological Challenges & Solutions

Q. Q6. How can researchers resolve discrepancies in reported solubility data for this compound?

Answer: Solubility varies due to crystallinity and solvent polarity:

- Experimental protocol : Use dynamic light scattering (DLS) to measure solubility in DMSO, ethanol, and water. Typical values: 25 mg/mL in DMSO, <1 mg/mL in H₂O .

- Crystallography : X-ray diffraction reveals polymorphic forms affecting solubility. Annealing (heating/cooling cycles) standardizes crystal packing .

Q. Q7. What analytical techniques are critical for detecting trace impurities (e.g., dehalogenated byproducts)?

Answer:

- GC-MS/EI : Identifies volatile impurities (e.g., desfluoro analogs) with LOD ≈ 0.1% .

- LC-UV/HRMS : Detects non-volatile impurities (e.g., oxidation products) using C18 columns and 0.1% formic acid in mobile phase .

Safety & Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.